molecular formula C16H16N2O5 B5517781 (3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B5517781
M. Wt: 316.31 g/mol
InChI Key: AOIKWIWQDVMOOE-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Continuous-flow synthesis and catalytic processes are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Diformylfuran derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of inflammatory cell migration by interacting with chemokine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is unique due to its combination of three different ring systems, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-6-5-13(23-14)15(19)18-8-10(11(9-18)16(20)21)12-4-2-3-7-17-12/h2-7,10-11H,8-9H2,1H3,(H,20,21)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIKWIWQDVMOOE-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(O1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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